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Compound of Interest

2-(4-Aminophenyl)-2-
Compound Name:
methylpropanoic acid

CAS No.: 36402-24-1

Cat. No.: B2843000

Get Quote

Executive Summary & Chemical Identity

2-(4-Aminophenyl)-2-methylpropanoic acid (also known as 4-amino-a,a-
dimethylphenylacetic acid) is a bifunctional building block featuring a sterically hindered
carboxylic acid and a primary aromatic amine. It serves as the "A-ring" precursor in the
synthesis of second-generation anti-androgens.[1] Its purity is critical, as the gem-dimethyl
moiety prevents metabolic racemization, a key feature of the final drug pharmacophore.[1][2]

Chemical Profile
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Property Detail

CAS Number 36402-24-1

IUPAC Name 2-(4-Aminophenyl)-2-methylpropanoic acid
Molecular Formula C10H13NO2

Molecular Weight 179.22 g/mol

Structure p-H2N-CsH4-C(CH3)2-COOH

Role Key intermediate for Enzalutamide (MDV3100)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis is the primary method for structural validation, specifically to confirm the gem-
dimethyl substitution and the para-substitution pattern of the aromatic ring.

Experimental Protocol (*H NMR)

e Solvent: DMSO-ds is preferred over CDCIs due to the zwitterionic nature of the amino-acid
functionality, which limits solubility in non-polar solvents.

e Concentration: 10—-15 mg in 0.6 mL solvent.

» Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[1][2]

'H NMR Spectral Data (DMSO-de, 400 MHZz)

The spectrum is characterized by a distinct AA'BB' aromatic system and a strong singlet for the
equivalent methyl groups.[1][2]
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alkylation at the

o-position.
*C NMR Spectral Data (DMSO-ds, 100 MHz)
Shift (6, ppm) Type Assighment
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The quaternary a-carbon
45.2 Quaternary (Alkyl) connecting the ring, acid, and
methyls.[2]
Equivalent methyl carbons.[1]
26.1 Methyl (CHs)

[2]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized primarily for "fingerprinting" in Quality Control (QC) to detect the
presence of the free amine and carboxylic acid functionalities.[1][2]

Key Absorption Bands (KBr Pellet)

e 3350 & 3440 cm~* (N-H Stretch): Distinct doublet characteristic of a primary amine (—NH-2).
[1][2]

e 2500-3000 cm~1 (O-H Stretch): Very broad, jagged absorption band typical of carboxylic
acid dimers (O-H[2]---O hydrogen bonding).[1][2]
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e 1690-1710 cm~1 (C=0]2] Stretch): Strong carbonyl stretch.[1][2] This band may shift to
~1600 cm™1 if the sample exists as a zwitterion (carboxylate —COO~).[1][2]

e 1620 cm~* (N-H Bend): Scissoring vibration of the primary amine.[1][2]

e 1515 cm~* (Ar-C=C): Aromatic ring breathing mode, often enhanced by the polar
substituents.[2]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation pattern useful
for impurity tracking.[1][2]

lonization Mode: ESI (+)
« Molecular lon: [M+H]* = 180.1 m/z[2][4]

e Adducts: [M+Na]* = 202.1 m/z (common in ESI).[1][2]

Fragmentation Pathway

The fragmentation is dominated by the stability of the benzylic carbocation and the loss of the
carboxylic acid group.[1][2]

e Parent lon:m/z 180 (Protonated)[1][2]

e Primary Loss: Loss of HCOOH (Formic acid equivalent) or CO + H20 from the acid moiety.

[1][2]

e Base Peak: Often the stabilized carbocation [H2N-Ph-C(CHs)2]* at m/z 134.[2]

MS Fragmentation Logic Diagram
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Figure 1: Predicted ESI(+) Fragmentation Pathway for 2-(4-Aminophenyl)-2-methylpropanoic Acid

Click to download full resolution via product page

[6]
Synthesis & Characterization Workflow

In a drug development context, this intermediate is typically synthesized via the hydrolysis of
the corresponding amino-nitrile or by alkylation of a phenylacetic acid derivative.[1]

Characterization Workflow Diagram

Crude Synthesis Product

:

Acid/Base Extraction
& Recrystallization

QC Chara&terization

1H NMR (DMSO-d6) HPLC (C18, 210 nm) FT-IR
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Release for
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Figure 2: Analytical Workflow for Intermediate Validation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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